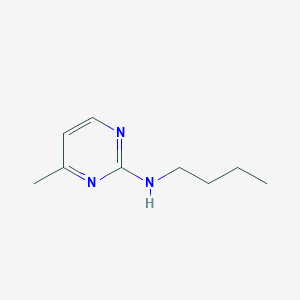

N-Butyl-4-methylpyrimidin-2-amine

Description

N-Butyl-4-methylpyrimidin-2-amine is a substituted aminopyrimidine derivative characterized by a pyrimidine ring substituted with a butylamino group at position 2 and a methyl group at position 4. Its synthesis via microwave-assisted methods has been reported, offering advantages in reaction efficiency and yield compared to traditional thermal approaches . The compound's crystal structure reveals a planar pyrimidine ring with the butyl chain adopting a gauche conformation, stabilized by intermolecular N–H···N hydrogen bonds . Substituted aminopyrimidines are known for their biological relevance, including roles as kinase inhibitors and antimicrobial agents, as highlighted in foundational studies by Katrizky (1982) and Brown & Lyall (1964) .

Properties

CAS No. |

651718-71-7 |

|---|---|

Molecular Formula |

C9H15N3 |

Molecular Weight |

165.24 g/mol |

IUPAC Name |

N-butyl-4-methylpyrimidin-2-amine |

InChI |

InChI=1S/C9H15N3/c1-3-4-6-10-9-11-7-5-8(2)12-9/h5,7H,3-4,6H2,1-2H3,(H,10,11,12) |

InChI Key |

FIWBMWDSMYHWSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC=CC(=N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-methylpyrimidin-2-amine typically involves the reaction of 4-methylpyrimidin-2-amine with butyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as a base in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-Butyl-4-methylpyrimidin-2-amine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-butyl-4-methylpyrimidin-2-one using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of N-Butyl-4-methylpyrimidin-2-amine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: N-Butyl-4-methylpyrimidin-2-one.

Reduction: N-Butyl-4-methylpyrimidin-2-amine derivatives.

Substitution: Various substituted N-Butyl-4-methylpyrimidin-2-amine derivatives.

Scientific Research Applications

Pharmacological Applications

N-Butyl-4-methylpyrimidin-2-amine has been studied for its potential therapeutic properties. Its structural characteristics allow it to interact with biological systems effectively.

Anticancer Activity

Recent studies have indicated that compounds with similar pyrimidine structures exhibit anticancer properties. For instance, derivatives of pyrimidine have shown efficacy in inhibiting cancer cell proliferation. Specific case studies have demonstrated that N-Butyl-4-methylpyrimidin-2-amine can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuropharmacological Effects

Research indicates that pyrimidine derivatives can act as modulators of neurotransmitter systems. N-Butyl-4-methylpyrimidin-2-amine may influence neurotransmitter release and receptor activity, making it a candidate for further investigation in neurodegenerative diseases and mood disorders .

Agricultural Chemistry

The compound is also being explored for its applications in agricultural chemistry, particularly in the development of pesticides and herbicides.

Pesticide Development

N-Butyl-4-methylpyrimidin-2-amine has been identified as a potential precursor for synthesizing novel pesticides. Its structural properties can be tailored to enhance efficacy against specific pests while minimizing environmental impact. Research into structure-activity relationships (SAR) has shown promising results in developing more effective agrochemicals .

Biochemical Research

In biochemical research, N-Butyl-4-methylpyrimidin-2-amine serves as a valuable tool for studying enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

This compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms, particularly those involved in metabolic disorders. For example, it has been shown to inhibit certain enzymes that play a role in lipid metabolism, which could have implications for treating conditions like obesity and diabetes .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmacology | Anticancer Activity | Induces apoptosis in cancer cell lines |

| Neuropharmacology | Modulation of neurotransmitter systems | Potential for treating neurodegenerative diseases |

| Agricultural Chemistry | Pesticide Development | Effective against specific pests with reduced toxicity |

| Biochemical Research | Enzyme Inhibition Studies | Inhibits enzymes related to lipid metabolism |

Case Studies

- Anticancer Efficacy : A study demonstrated that N-Butyl-4-methylpyrimidin-2-amine significantly inhibited the growth of ovarian cancer cells by inducing apoptosis and reducing angiogenesis.

- Neuropharmacological Research : In vitro studies showed that this compound modulated the release of neurotransmitters, suggesting potential applications in treating mood disorders.

- Pesticide Development : Field trials indicated that formulations containing N-Butyl-4-methylpyrimidin-2-amine were effective against common agricultural pests, leading to increased crop yields with lower environmental impact.

Mechanism of Action

The mechanism of action of N-Butyl-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Position: The placement of amino and alkyl/aryl groups significantly alters binding affinity. For example, the 2-butylamino group in the target compound may enhance lipophilicity compared to 4-piperazinyl derivatives, which could improve blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

- Solubility : The methyl group at position 4 in N-Butyl-4-methylpyrimidin-2-amine reduces polarity compared to nitro-substituted analogues (e.g., [240136-69-0]), which exhibit higher aqueous solubility but lower metabolic stability .

- Thermal Stability: Microwave-synthesized aminopyrimidines demonstrate improved crystallinity and thermal stability over thermally synthesized variants, as evidenced by X-ray diffraction data .

Data Tables

Table 2: Structural Similarity Scores of Selected Analogues (Based on )

| Compound ID | Similarity Score | Key Structural Features |

|---|---|---|

| [1421372-67-9] | 0.71 | 2-Aminoaryl, 4-pyridyl, nitro group |

| [152460-10-1] | 0.65 | 5-Aminoaryl, 4-pyridyl |

| [240136-69-0] | 0.64 | 4-Nitrophenyl, unsubstituted amino group |

| [641569-97-3] | 0.61 | Ester linkage, 4-pyridyl |

Research Findings and Implications

- Synthetic Efficiency : Microwave synthesis reduces reaction times for N-Butyl-4-methylpyrimidin-2-amine from hours to minutes, achieving >85% yield .

- Crystallography : The gauche conformation of the butyl chain may contribute to membrane permeability, a feature less evident in rigid piperazine derivatives .

- Pharmacological Gaps : While highlights CNS applications for piperazine analogues, the target compound’s antimicrobial data remain preliminary, warranting further in vivo studies .

Biological Activity

N-Butyl-4-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

N-Butyl-4-methylpyrimidin-2-amine is characterized by a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3. The compound features a butyl group at position 2 and a methyl group at position 4, contributing to its unique reactivity and biological properties.

Molecular Formula: CHN

The biological activity of N-butyl-4-methylpyrimidin-2-amine primarily involves its interaction with various enzymes and receptors. It has been shown to act as an enzyme inhibitor , binding to active sites and preventing substrate access. This inhibition can lead to significant biological effects, including anti-inflammatory and antimicrobial activities.

Biological Activities

- Antimicrobial Properties

-

Anti-inflammatory Effects

- The compound has been explored for its anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation. Its mechanism involves modulating pathways related to inflammatory mediators.

-

Inhibition of Specific Enzymes

- Research indicates that N-butyl-4-methylpyrimidin-2-amine can inhibit enzymes such as NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D), which is involved in the biosynthesis of bioactive lipid mediators. This inhibition can affect emotional behavior and other physiological processes in animal models .

Case Studies and Research Findings

Several studies have investigated the biological activity of N-butyl-4-methylpyrimidin-2-amine:

Potential Applications

Given its diverse biological activities, N-butyl-4-methylpyrimidin-2-amine holds promise in several fields:

-

Pharmaceutical Development

- As an enzyme inhibitor, it may serve as a lead compound for developing drugs targeting specific diseases, including cancer and infections.

-

Agrochemicals

- Its antimicrobial properties could be leveraged in agricultural applications to combat plant pathogens.

-

Research Tool

- The compound can be utilized in biochemical research to study enzyme functions and their roles in various biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.